Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate
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Overview
Description
Methyl 6,7-dioxabicyclo[322]nona-2,8-diene-1-carboxylate is a bicyclic organic compound characterized by its unique structure, which includes a dioxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate typically involves a Diels-Alder reaction. This reaction is carried out between a suitable diene and a dienophile under controlled conditions. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene forms the desired product upon heating at 130°C . High-pressure cycloaddition can improve the yields of the Diels-Alder adducts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of high-pressure cycloaddition and thermal cycloreversion used in laboratory synthesis can be scaled up for industrial applications. The use of automated reactors and precise control of reaction conditions can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate undergoes various types of chemical reactions, including:
Diels-Alder Reactions: This compound can participate in Diels-Alder reactions with different dienes and dienophiles, forming various adducts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Diels-Alder Reactions: Common reagents include cyclopentadiene and isobenzofuran.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Diels-Alder Adducts: The reaction with cyclopentadiene forms cis-endo and trans-endo adducts.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or alkanes.
Scientific Research Applications
Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate involves its participation in pericyclic reactions, such as the Diels-Alder reaction. The molecular targets and pathways involved include the interaction of the dioxabicyclo ring system with various dienes and dienophiles, leading to the formation of new chemical bonds and the creation of complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
6,7-Dioxabicyclo[3.2.2]nonane: Similar in structure but lacks the carboxylate group.
Bicyclo[4.3.0]nonane: Another bicyclic compound with a different ring system.
Uniqueness
Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate is unique due to its specific dioxabicyclo ring system and the presence of a carboxylate group, which imparts distinct reactivity and potential for various applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
194657-66-4 |
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Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-11-8(10)9-5-2-3-7(4-6-9)12-13-9/h2,4-7H,3H2,1H3 |
InChI Key |
HKCUVPZXVFAXNN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12C=CCC(C=C1)OO2 |
Origin of Product |
United States |
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